Thiazolo[5,4-b]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQNVGWFTZOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-25-7 | |
| Record name | [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of Thiazolo[5,4-b]pyridine-6-carboxylic acid
[1][2]
Executive Summary: The Privileged Scaffold
Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 1256804-25-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] As a bioisostere of quinoline and benzothiazole, this fused bicyclic system offers unique electronic properties that enhance drug-target interactions, particularly in kinase inhibition (PI3K, c-KIT) and G-protein coupled receptor (GPCR) modulation.[1]
The "6-carboxylic acid" functionality is critical; it serves as a versatile handle for late-stage diversification, allowing researchers to append solubilizing groups or pharmacophores to the "northern" hemisphere of the molecule, often improving metabolic stability and selectivity profiles compared to their carbon-only analogues.[1]
Chemical Profile & Electronic Structure[1][2]
The thiazolo[5,4-b]pyridine core consists of a pyridine ring fused to a thiazole ring across the [5,4-b] bond.[1] Understanding the numbering and electronic distribution is vital for rational drug design.
Structural Numbering
The IUPAC numbering for this fused system places the sulfur atom at position 1 and the pyridine nitrogen at position 4.
| Position | Atom Type | Chemical Character | Medicinal Utility |
| 1 | Sulfur | Thioether-like | Lipophilicity modulator; weak H-bond acceptor. |
| 2 | Carbon | Electrophilic/Nucleophilic | Primary Vector: Key site for arylation/amination (e.g., via Suzuki coupling or S_NAr).[1] |
| 3 | Nitrogen | Imine-like | H-bond acceptor; critical for hinge binding in kinases. |
| 4 | Nitrogen | Pyridine N | H-bond acceptor; influences solubility and pKa. |
| 6 | Carbon | Substituted (COOH) | Secondary Vector: The carboxylic acid allows amide coupling to extend into solvent-exposed regions of the binding pocket.[1] |
Physicochemical Properties
-
Calculated LogP (cLogP): ~1.6 (Indicates moderate lipophilicity, ideal for oral bioavailability).
-
Acidity (pKa): The carboxylic acid typically has a pKa of ~3.5–4.0, while the pyridine nitrogen conjugate acid has a pKa ~2–3, making the molecule zwitterionic at low pH but anionic at physiological pH (7.4).
Synthesis Strategies
The synthesis of this compound requires a regioselective approach to ensure the correct fusion of the thiazole ring.[1] The most robust industrial route proceeds via the 3-amino-2-chloropyridine precursor.[1]
Retrosynthetic Analysis
The [5,4-b] fusion implies the thiazole ring is built onto the b-face (C2–C3 bond) of the pyridine. To achieve the 6-carboxylic acid substitution in the final product, the starting pyridine must bear a carboxylate group at position 5 relative to the pyridine nitrogen.
Precursor: Methyl 5-amino-6-chloronicotinate (or 3-amino-2-chloropyridine-5-carboxylic acid ester).[1]
Step-by-Step Synthesis Protocol
Step 1: Formation of the Thiourea/Thioamide Intermediate
-
Reagents: Methyl 5-amino-6-chloronicotinate, Benzoyl isothiocyanate (or KSCN/HCl).[1]
-
Solvent: Acetone or Acetonitrile.[1]
-
Conditions: Reflux for 2–4 hours.[1]
-
Mechanism: Nucleophilic attack of the exocyclic amine onto the isothiocyanate carbon.
Step 2: Cyclization (The Critical Step)
-
Reagents: Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or NMP (Polar aprotic solvents favor the S_NAr cyclization).
-
Conditions: Heat to 80–100°C.[1]
-
Mechanism: The sulfur atom of the thiourea acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring (S_NAr mechanism). This forms the thiazole ring.[3][4]
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (1M aqueous).
-
Solvent: THF/MeOH/Water (3:1:1).
-
Conditions: Room temperature, 2–16 hours.[1]
-
Outcome: Saponification of the methyl ester yields the free This compound .[1]
Visual Synthesis Workflow
Figure 1: Synthetic pathway for the production of this compound starting from substituted aminopyridines.[1][4]
Medicinal Chemistry Applications
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated target families with high affinity.[1]
Kinase Inhibition (c-KIT & PI3K)[1][2]
-
Mechanism: The N3 and N4 nitrogens in the core scaffold often serve as a bidentate hinge-binding motif, mimicking the adenine ring of ATP.
-
Role of 6-COOH: The carboxylic acid at position 6 projects into the solvent-exposed region (often the ribose binding pocket). Amide derivatives at this position can interact with specific residues (e.g., Lysine or Aspartic acid) to improve potency and selectivity against mutants (e.g., c-KIT V560G/D816V).[1]
-
Case Study: Derivatives have shown nanomolar potency against imatinib-resistant GIST (Gastrointestinal Stromal Tumors) cell lines.[1]
S1P Receptor Agonism
-
Utility: Immunomodulation for multiple sclerosis.[1]
-
SAR Insight: The rigid bicyclic core reduces conformational entropy compared to flexible linkers, often leading to improved oral bioavailability and CNS penetration.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR map highlighting the functional vectors of the scaffold.[1]
Experimental Protocol: General Cyclization
Note: This protocol is adapted for the synthesis of the ester precursor.
-
Preparation: Charge a reaction flask with Methyl 5-amino-6-chloronicotinate (1.0 eq) and acetonitrile (10 volumes).
-
Activation: Add Benzoyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir for 2 h to form the benzoyl-thiourea.
-
Deprotection/Cyclization: Add Potassium Carbonate (2.0 eq) and heat to reflux (80°C) for 4 h. Alternatively, treat the intermediate with NaOMe in methanol for a one-pot deprotection-cyclization.[1]
-
Workup: Cool to RT. Pour onto ice-water. The precipitate is the methyl ester of the target.
-
Hydrolysis: Suspend the ester in THF/Water. Add LiOH (2.0 eq). Stir until TLC shows consumption of starting material. Acidify with 1N HCl to pH 3.[1]
-
Isolation: Filter the resulting white/off-white solid.[1] Wash with cold water and dry under vacuum.
References
-
Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[1]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2023.[1]
-
Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters, 2011.[1]
-
This compound Product Data. BenchChem.
Sources
- 1. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1304788-06-4|Thiazolo[5,4-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile & Characterization Guide: Thiazolo[5,4-b]pyridine-6-carboxylic Acid
[1][2]
Executive Summary
Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 1256804-25-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR, c-Met) and anticoagulants.[1][2][3] However, its physicochemical profile presents significant challenges: it is a classic "brick dust" molecule characterized by high lattice energy, high melting point (>250°C), and poor solubility in standard low-boiling organic solvents.[2]
This technical guide provides a comprehensive solubility analysis, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility.[2][4] It offers a validated solvent selection strategy and step-by-step protocols for researchers struggling to process this intermediate in drug discovery workflows.[1][2][4]
Part 1: Structural Analysis & Physicochemical Barriers[1][2]
To master the solubility of this compound, one must understand the structural forces opposing dissolution.[4]
The "Brick Dust" Phenomenon
The Thiazolo[5,4-b]pyridine core is a fused bicyclic heteroaromatic system.[2] When coupled with a carboxylic acid at the C-6 position, two dominant forces restrict solubility:
-
Pi-Pi Stacking: The planar heteroaromatic rings stack efficiently in the solid state, maximizing Van der Waals interactions.[1][2][4]
-
Intermolecular Hydrogen Bonding: The carboxylic acid donor (-OH) forms strong H-bonds with the acceptor nitrogens (thiazole N or pyridine N) of adjacent molecules, creating a robust crystal lattice.[1][2][4]
Implication: The energy required to break this lattice (Crystal Lattice Energy) often exceeds the energy released by solvation (Solvation Energy) in common solvents like Dichloromethane (DCM) or Methanol.[2][4]
Zwitterionic Character
The pyridine nitrogen is weakly basic, while the carboxylic acid is acidic.[4] In neutral media, the molecule may exist in a zwitterionic equilibrium, further reducing solubility in non-polar organic solvents.
Part 2: Solubility Profile by Solvent Class[1][2]
The following data categorizes solvent compatibility based on polarity, hydrogen bonding capability, and empirical synthesis protocols involving this scaffold.
Table 1: Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | These solvents disrupt the intermolecular H-bonds of the carboxylic acid and solvate the polar heterocycle effectively.[1][2][3] Preferred for stock solutions (approx. 10–50 mg/mL). |
| Protic Polar | Methanol, Ethanol | Low to Moderate | Sparingly soluble at RT.[2][3][4] Solubility increases significantly with heat (reflux) or addition of base (e.g., Et₃N).[2][4] |
| Chlorinated | DCM, Chloroform | Low | Generally poor solvents for this specific acid due to inability to break the crystal lattice.[2][4] Useful only for extraction if the molecule is protected (e.g., esterified).[2] |
| Ethers | THF, Dioxane, Et₂O | Very Low | THF may solubilize small amounts, but Diethyl Ether is a non-solvent (antisolvent) used to precipitate the compound.[2] |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The high polarity of the carboxylic acid makes it completely immiscible with lipophilic hydrocarbons.[4] |
| Aqueous | Water (Neutral) | Insoluble | The neutral acid precipitates in water.[2][4] |
| Aqueous (Basic) | 0.1M NaOH, Na₂CO₃ | High | Deprotonation to the carboxylate anion ( |
Critical Note: For chemical synthesis (e.g., amide coupling), DMF or DMAc are the solvents of choice.[2][4] For biological assays, DMSO is the standard vehicle.[2][4]
Part 3: Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Standard operating procedure for establishing precise solubility limits.[1][2]
Reagents:
-
Solvents: HPLC-grade DMSO, MeOH, PBS (pH 7.4).[2]
Workflow:
-
Saturation: Add excess solid compound (~5 mg) to 1.0 mL of solvent in a 1.5 mL Eppendorf tube.
-
Equilibration: Agitate at 25°C (or 37°C) for 24 to 48 hours . Note: 24h is usually sufficient, but rigid heterocycles may require 48h to reach true equilibrium.[1]
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes.
-
Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and inject into HPLC.
-
Calculation: Compare peak area against a standard calibration curve (prepared in DMSO).
Protocol: Solubilization for Synthesis (The "Base Trick")
How to dissolve the compound for reaction in organic solvents.
If the compound fails to dissolve in DCM or THF for a reaction:
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection and troubleshooting solubility issues for this specific scaffold.
Figure 1: Decision tree for solubilizing this compound based on application context.
Part 5: Thermodynamic Modeling (Hansen Parameters)
For advanced formulation, we can estimate the Hansen Solubility Parameters (HSP) . Based on the functional groups (Pyridine + Thiazole + COOH), the predicted interaction profile is:
- (Dispersion): High.[2][4] Requires solvents with aromatic character or large polarizability.[1][2][4]
- (Polarity): High.[2][4] The dipole moment of the thiazolopyridine core is significant.[2][4]
- (Hydrogen Bonding): Very High.[2][4] The COOH group dominates this parameter.[1][2][4]
Prediction: The distance in Hansen Space (
References
-
Deshmukh, S., et al. (2024).[2][4][5] "Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors." European Journal of Medicinal Chemistry. [2][5]
-
Lipinski, C. A. (2000).[2][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][4] Journal of Pharmacological and Toxicological Methods. Link
-
Bhattachar, S. N., et al. (2006).[2][4] "Solubility: it's not just for physical chemists anymore."[1][2][4] Drug Discovery Today. (General protocol reference for Shake-Flask method).
-
PubChem. (n.d.).[2][4] Thiazolo[5,4-b]pyridine Compound Summary. National Library of Medicine.[1][2][4] Retrieved from [Link]
Sources
- 1. CAS 16310-13-7: 2-Thiazolidinecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolopyridine Fused Heterocycles: A Technical Guide to Synthesis and Medicinal Chemistry
This technical guide details the structural evolution, synthetic methodologies, and medicinal chemistry of thiazolopyridine fused heterocycles.
Executive Summary
Thiazolopyridines are bioisosteres of benzothiazoles and purines, characterized by the fusion of a
-
Metabolic Stability: The pyridine nitrogen lowers lipophilicity (LogP) compared to benzothiazoles, reducing metabolic liability.
-
Hydrogen Bonding: The pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA) in kinase hinge regions (e.g., PI3K, c-KIT).
-
Vector Positioning: Isomeric variation ([4,5-b], [5,4-b], [4,5-c], [5,4-c]) allows precise vector modification of substituents to probe solvent-exposed or hydrophobic pockets in protein targets.
This guide analyzes the four core non-bridgehead isomers and the bridgehead [3,2-a] system, providing validated synthetic protocols and SAR insights for researchers.
Structural Classification & Nomenclature
The physicochemical properties of thiazolopyridines depend heavily on the fusion orientation. The position of the pyridine nitrogen dictates basicity and dipole moment.
Isomeric Landscape
-
Thiazolo[4,5-b]pyridine: Nitrogen at position 4.[1][2] High analogy to purine.
-
Thiazolo[5,4-b]pyridine: Nitrogen at position 1 relative to the fusion.[1][3] Common in kinase inhibitors.
-
Thiazolo[3,2-a]pyridine: Bridgehead nitrogen; often cationic or zwitterionic.
Figure 1: Classification of non-bridgehead thiazolopyridine isomers based on nitrogen positioning.
Historical & Modern Synthetic Strategies
Strategy A: Thiazole Ring Formation on Pyridine (The Classical Approach)
This is the most reliable method for scale-up. It utilizes ortho-functionalized pyridines (e.g., 2-amino-3-thiol or 2-halo-3-amino derivatives).
-
Mechanism: Cyclocondensation with carboxylic acids, orthoesters, or phosgene equivalents.
-
Key Reaction: Smiles Rearrangement approach.
-
Substrate: 2-chloro-3-nitropyridine.
-
Reagent: Thioamides or thiols.
-
Outcome: S-alkylation followed by base-mediated rearrangement to form the thiazole ring.
-
Strategy B: Pyridine Ring Formation on Thiazole (Hantzsch-Type)
Useful for generating highly substituted pyridine rings.
-
Mechanism: [3+3] Cyclocondensation of 4-amino-5H-thiazol-2-one with chalcones or 1,3-dielectrophiles.
-
Utility: Allows introduction of aryl groups at the pyridine 5- and 7-positions early in the synthesis.
Strategy C: Modern C-H Functionalization
-
Method: Palladium-catalyzed intramolecular C-S bond formation.
-
Precursor:
-(3-halopyridin-2-yl)thioamides. -
Conditions: Pd(OAc)₂, phosphine ligand, strong base.
-
Advantage: Atom economy; avoids handling odorous thiols.
Figure 2: Strategic disconnections for thiazolopyridine synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Thiazolo[5,4-b]pyridine via Thiocyanation
Target: Scaffold for PI3K/c-KIT inhibitors.
Step 1: Thiocyanation
-
Reagents: 3-amino-5-bromo-2-chloropyridine (1.0 equiv), Potassium thiocyanate (KSCN, 2.0 equiv), Acetic acid (AcOH).
-
Procedure: Dissolve substrate in glacial AcOH. Add KSCN. Stir at ambient temperature for 2 hours.
-
Observation: Formation of the thiocyanate intermediate.
-
Workup: Dilute with water, neutralize with NaHCO₃, filter the solid precipitate.
Step 2: Cyclization
-
Reagents: Intermediate from Step 1, Ethanol (EtOH), HCl (cat.).
-
Procedure: Reflux the thiocyanate intermediate in EtOH with catalytic HCl for 4-6 hours.
-
Mechanism: Intramolecular nucleophilic attack of the amine nitrogen onto the nitrile carbon of the thiocyanate group, followed by loss of Cl (or tautomerization depending on exact leaving group strategy). Note: Often requires a reducing step if starting from nitro.
Validation Metric:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the NH₂ broad singlet and the appearance of the thiazole C2-H proton (typically
9.0–9.5 ppm).
Protocol 2: Synthesis of Thiazolo[4,5-c]pyridine via Lithiation
Target: 2-substituted derivatives.
-
Protection: Protect 3-aminopyridine with Boc₂O (NaHMDS, THF).
-
Lithiation: Cool solution of Boc-3-aminopyridine in THF to -78°C. Add n-BuLi (2.2 equiv) dropwise. (Directs lithiation to C4 position).
-
Sulfur Quench: Add elemental sulfur (S₈). Warm to RT.
-
Cyclization: Treat the resulting thiol/sulfide with formic acid (reflux) or an aldehyde to close the ring.
Medicinal Chemistry & Pharmacology
Key Biological Targets
Thiazolopyridines are privileged scaffolds in kinase inhibition due to their ability to mimic the adenine ring of ATP.
| Target | Isomer Preference | Mechanism of Action | Key Drug/Lead |
| PI3K | Thiazolo[5,4-b] | Hinge binder via N1 and C2-substituent. | Compound 19a (IC₅₀: 3.6 nM) [1] |
| c-KIT | Thiazolo[5,4-b] | Overcomes Imatinib resistance (V560G/D816V). | Compound 6r [2] |
| DNA Gyrase B | Thiazolo[4,5-b] | ATP competitive inhibitor (bacterial). | Antimicrobial leads [3] |
| H3 Receptor | Thiazolo[5,4-b] | GPCR Antagonist. | CNS candidates |
Structure-Activity Relationship (SAR) Logic
-
The Hinge Binding Motif: In Thiazolo[5,4-b]pyridines, the pyridine nitrogen (N1) and the thiazole nitrogen often form a bidentate H-bond network with the kinase hinge region (e.g., Val851 in PI3K
). -
Solubility Tuning: Introducing morpholine or piperazine at the pyridine C5/C6 positions significantly improves aqueous solubility without disrupting the hinge binding.
-
Selectivity: Sulfonamide moieties attached to the aryl ring at C2 (thiazole) induce selectivity for PI3K isoforms by interacting with the non-conserved regions (e.g., Lys802).
Figure 3: Therapeutic intervention points of thiazolopyridines in the PI3K/AKT/mTOR and c-KIT signaling pathways.
Future Perspectives
-
PROTACs: Thiazolopyridines are increasingly used as the "warhead" (ligand for the protein of interest) in Proteolysis Targeting Chimeras, linked to E3 ligase recruiters.
-
DNA-Encoded Libraries (DEL): The robust chemistry of thiazolo[5,4-b]pyridine formation (compatible with on-DNA synthesis) makes it a prime candidate for DEL screening campaigns.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. International Journal of Molecular Sciences. Link
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. Link
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molbank. Link
-
Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry. Link
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Link
Sources
Thiazolo[5,4-b]pyridine-6-carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry
[1]
Executive Summary
This compound (CAS 1256804-25-7) represents a high-value "scaffold hopping" tool in modern drug discovery. Structurally analogous to purines and benzothiazoles, this fused bicyclic system offers distinct physicochemical advantages: enhanced aqueous solubility due to the pyridine nitrogen, reduced lipophilicity (LogP), and a unique vector for hydrogen bonding.
Its 6-carboxylic acid moiety serves as a critical "diversity handle," allowing medicinal chemists to rapidly generate amide libraries that probe deep hydrophobic pockets in kinases (e.g., PI3K, c-KIT) and GPCRs. Unlike its carbocyclic counterpart (benzothiazole), the [5,4-b] fused pyridine ring introduces an intracyclic nitrogen that can function as a specific H-bond acceptor, often crucial for hinge-binding in kinase domains.
Structural Analysis & Physicochemical Properties[2]
The scaffold consists of a pyridine ring fused to a thiazole ring across the 2,3-position of the pyridine.
-
Numbering System:
| Feature | Thiazolo[5,4-b]pyridine | Benzothiazole (Analog) | Medicinal Impact |
| H-Bond Acceptors | 2 (N3, N4) | 1 (N3) | N4 provides an additional vector for solvent/protein interaction. |
| Basicity (pKa) | Weakly basic (Pyridine N) | Neutral/Weak | Improved solubility in acidic media; potential for salt formation. |
| Metabolic Stability | High (Pyridine ring deactivates) | Moderate | Reduced susceptibility to oxidative metabolism compared to electron-rich benzenes. |
| Vector Geometry | 6-COOH | 6-COOH | Similar exit vector, allowing direct bioisosteric replacement. |
Synthetic Routes & Manufacturing
The synthesis of the core scaffold typically proceeds via the oxidative cyclization of 3-aminopyridine derivatives. The 6-carboxylic acid functionality is installed either early (via a pre-functionalized precursor) or late (via carbonylation).
Route A: The Oxidative Cyclization (Kaufmann Method)
This is the industry-standard approach for scalability.
-
Precursor: 3-Amino-2-chloro-5-bromopyridine.[3]
-
Cyclization: Reaction with Potassium Thiocyanate (KSCN) in the presence of an oxidant (often CuBr₂ or simply acidic conditions for thiourea intermediates) forms the 2-aminothiazolo[5,4-b]pyridine core.
-
Deamination (Optional): Diazotization (t-BuONO) removes the 2-amino group if the naked scaffold is required.
-
Functionalization: Palladium-catalyzed carbonylation (CO, MeOH, Pd(dppf)Cl₂) converts the 6-bromo group into the methyl ester, which is hydrolyzed to the 6-carboxylic acid.
Route B: The Thioamide Cyclization
-
Precursor: 3-Amino-5-methoxycarbonyl-2-chloropyridine.
-
Thioamide Formation: Reaction with an isothiocyanate or thiocarbonyl reagent.
-
Cyclization: Heat-induced intramolecular nucleophilic aromatic substitution (S_NAr) where the sulfur displaces the 2-chloro group.
Visualization: Synthetic Workflow
Caption: Step-wise construction of the this compound scaffold starting from commercially available aminopyridines.
Medicinal Chemistry Applications
The 6-carboxylic acid is primarily used to synthesize amide derivatives that act as inhibitors for various kinases.
Case Study: c-KIT and PI3K Inhibitors
-
Target: c-KIT (GIST tumors) and PI3K (various cancers).
-
Mechanism: The thiazolo[5,4-b]pyridine core mimics the adenine ring of ATP. The N4 nitrogen (pyridine) often interacts with the "hinge region" of the kinase ATP-binding pocket.
-
Role of 6-COOH: Amide coupling at this position extends the molecule into the "solvent-exposed" region or the "back pocket" (gatekeeper region), determining selectivity.
-
Advantage: The [5,4-b] isomer provides a slightly different vector angle than the [4,5-c] isomer, often resulting in superior selectivity profiles against off-target kinases.
Visualization: SAR Logic & Functionalization
Caption: Structure-Activity Relationship (SAR) map highlighting the strategic roles of positions 2, 4, and 6.
Experimental Protocols
Protocol 1: Amide Coupling (Library Generation)
Use this protocol to derivatize the 6-carboxylic acid.
Reagents: this compound (1.0 eq), Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL) in a reaction vial.
-
Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the requisite amine (0.22 mmol).
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by LC-MS (Target mass [M+H]⁺).
-
Work-up: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC.
Protocol 2: Synthesis of the Core (2-Amino-6-bromo intermediate)
Self-validating step: The formation of the product is indicated by the disappearance of the characteristic thiocyanate IR stretch (~2150 cm⁻¹) and the appearance of the aminothiazole UV signature.
-
Reactants: Suspend 3-amino-5-bromo-2-chloropyridine (10 g, 48 mmol) and KSCN (7.0 g, 72 mmol) in Ethanol (100 mL) containing concentrated HCl (4 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (300 mL) and neutralize with saturated Na₂CO₃ to pH 8.
-
Isolation: The precipitate (2-amino-6-bromothiazolo[5,4-b]pyridine) is collected by filtration, washed with water and cold ether.
-
Yield: Typically 70–80% as a yellow/tan solid.
References
-
National Institutes of Health (NIH). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC7582456. Retrieved from [Link]
-
MDPI Molecules. Thiazolo[4,5-d]pyrimidines as a Privileged Scaffold in Drug Discovery. Retrieved from [Link][1]
-
ACS Publications. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability Predictions for Thiazolopyridine Carboxylic Acids: A Strategic Framework
Topic: Metabolic Stability Predictions for Thiazolopyridine Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Logic
Thiazolopyridines represent a privileged scaffold in medicinal chemistry, particularly as ATP-competitive kinase inhibitors (e.g., targeting EGFR, CK2, or BCR-ABL). The fusion of a thiazole and pyridine ring provides a flat, aromatic system ideal for hinge binding. However, the incorporation of a carboxylic acid moiety—often added to modulate solubility or target specific solvent-exposed residues—introduces a distinct set of metabolic liabilities.
This guide moves beyond standard ADME profiling to address the specific "Janus-faced" nature of this chemical class:
-
The Scaffold Liability: Susceptibility of the sulfur and nitrogen heteroatoms to oxidative metabolism (S-oxidation, N-oxidation).
-
The Tail Liability: The carboxylic acid's propensity to form reactive acyl glucuronides (AGs), a known driver of idiosyncratic drug toxicity (IDT).[1]
The following workflow integrates quantum mechanical in silico predictions with targeted in vitro stress tests to de-risk these molecules early in the lead optimization phase.
In Silico Predictive Framework
Before synthesis, computational modeling must prioritize structures that minimize metabolic hotspots without compromising binding affinity.
Density Functional Theory (DFT) for Ring Reactivity
Standard QSAR models often fail to capture the specific electronic nuances of fused heterocycles. DFT provides a more deterministic approach.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) energy correlates with the susceptibility of the thiazole sulfur to oxidation by Cytochrome P450 (specifically CYP3A4 and CYP2C9). High HOMO energy localized on the sulfur atom suggests rapid S-oxidation.
-
Fukui Functions (
and ): Calculate local reactivity indices to predict the exact site of electrophilic attack (metabolic oxidation).-
Protocol: Geometry optimization using B3LYP/6-31G(d,p) level of theory. Map the electrostatic potential surface (ESP) to identify regions prone to CYP heme-iron oxo species attack.
-
Predicting Acyl Glucuronide Reactivity
For the carboxylic acid tail, the risk is not just metabolism, but the reactivity of the metabolite.
-
Steric Hinderance Metrics: Calculate the steric bulk surrounding the carbonyl carbon. Increased substitution at the
-carbon (relative to the carboxylate) reduces the rate of AG formation and, crucially, slows the intramolecular rearrangement to reactive isomers. -
pKa Prediction: The ionization state determines the rate of ester formation by UGTs (UDP-glucuronosyltransferases).
Visualization: Metabolic Pathways & Liabilities[2][3]
The following diagram maps the divergent metabolic fates of thiazolopyridine carboxylic acids, highlighting the critical "danger zone" of acyl migration.
Figure 1: Divergent metabolic pathways. Note the red pathway indicating the formation of reactive acyl glucuronides, which can lead to toxicity.
Experimental Protocols (Self-Validating Systems)
Protocol A: Acyl Glucuronide (AG) Stability Assay
Rationale: Standard microsomal stability assays often miss AG formation because microsomes lack the necessary cofactor (UDPGA) unless supplemented, and AGs can hydrolyze back to the parent drug, masking high clearance.
Materials:
-
Recombinant UGTs or Cryopreserved Human Hepatocytes.
-
Alamethicin (pore-forming agent for microsomes).
-
UDPGA (cofactor).
-
Phosphate buffer (pH 7.4) and Acidified Methanol (stabilizer).
Step-by-Step Workflow:
-
Incubation: Incubate test compound (
) with hepatocytes ( cells/mL) or liver microsomes + UDPGA. -
Quenching (Critical): At time points (0, 15, 30, 60 min), quench aliquots into ice-cold acidified acetonitrile (0.5% formic acid).
-
Why: Acidification prevents the rapid hydrolysis and migration of the unstable acyl glucuronide during sample prep. Neutral pH will cause false negatives.
-
-
AG Half-Life Determination:
-
Synthesize or biosynthesize (using microbial biotransformation) the AG standard.
-
Incubate the AG standard in phosphate buffer (pH 7.4) at 37°C.
-
Measure degradation
. -
Threshold:
indicates a "Warning/Withdrawn" risk category for idiosyncratic toxicity.
-
Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Rationale: To confirm if the thiazole ring oxidation yields reactive electrophiles (e.g., epoxides or sulfoxides that act as Michael acceptors).
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Trapping Agent: Fortify with Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Interpretation: detection of GSH-conjugates implies the formation of a "soft" electrophile capable of alkylating proteins.
Data Presentation & Interpretation
When evaluating thiazolopyridine carboxylic acids, data should be triaged using the following risk matrix.
| Parameter | Low Risk (Green) | Moderate Risk (Yellow) | High Risk (Red) |
| Microsomal | |||
| AG Stability ( | |||
| GSH Adducts | Not Detected | Trace levels | Major peak (>10% of parent) |
| Site of Metabolism | Alkyl side chains | Pyridine Nitrogen | Thiazole Sulfur or COOH |
Integrated Workflow Diagram
This workflow ensures that "false stability" (due to futile cycling of conjugates) is not mistaken for true metabolic stability.
Figure 2: Integrated decision tree for metabolic stability assessment.
References
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link
-
Iwamura, A., et al. (2017). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition.[2][3][4][5][6][7][8] Link
-
Pardhi, T. R., et al. (2018).[9] Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. Link
-
Lassila, T., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link
Sources
- 1. Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of Thiazolo[5,4-b]pyridine-6-carboxylic acid
An Application Note for the Synthesis of Thiazolo[5,4-b]pyridine-6-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] The thiazolo[5,4-b]pyridine core is a privileged structure found in numerous compounds with potent pharmacological activities, including inhibitors of key cellular kinases like PI3K and c-KIT, making it a valuable target for therapeutic development.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a robust framework for the successful synthesis of this important molecule. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceutical products, underscoring their critical role in drug discovery.[2][4] Among these, fused bicyclic systems like thiazolo[5,4-b]pyridine have garnered substantial attention. This scaffold is structurally analogous to other biologically important skeletons and is featured in compounds with a wide array of biological activities, including S1P1 agonists for immunomodulation, DNA gyrase B inhibitors, and potent anticancer agents.[2][5]
The specific target of this guide, this compound, serves as a versatile building block for creating libraries of novel compounds.[1] Functionalization at the 6-position with a carboxylic acid group provides a critical handle for further chemical modification, enabling structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics.[1] This protocol outlines a reliable and logical synthetic pathway starting from commercially available materials.
Overall Synthetic Strategy
The synthesis of the target compound is designed as a multi-step sequence that builds the thiazolo[5,4-b]pyridine core and subsequently installs the carboxylic acid functionality. The chosen strategy prioritizes robust and well-documented chemical transformations to ensure reproducibility.
The pathway begins with the functionalization of a pyridine ring, followed by the crucial cyclization step to form the fused thiazole ring, and concludes with an oxidation reaction to yield the final carboxylic acid. This approach allows for the controlled construction of the complex heterocyclic system.
Caption: A multi-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-3-nitro-5-methylpyridine
Rationale: The first step involves the regioselective nitration of 2-amino-5-methylpyridine. The amino group is a strong ortho-, para-director. Under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a meta-director. This interplay allows for the introduction of the nitro group at the 3-position, adjacent to the amino group, which is essential for the subsequent cyclization.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-5-methylpyridine | 108.14 | 0.10 | 1.0 | 10.81 g |
| Sulfuric Acid (98%) | 98.08 | - | - | 50 mL |
| Nitric Acid (70%) | 63.01 | 0.11 | 1.1 | 7.0 mL |
Protocol:
-
Carefully add 50 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 10.81 g (0.10 mol) of 2-amino-5-methylpyridine to the cold sulfuric acid in portions, ensuring the temperature does not rise above 5°C. Stir until all the solid has dissolved.
-
Add 7.0 mL (0.11 mol) of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A yellow precipitate will form.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield 2-amino-3-nitro-5-methylpyridine.
Step 2: Synthesis of 2-Chloro-3-nitro-5-methylpyridine
Rationale: This step employs a Sandmeyer-type reaction to replace the amino group with a chlorine atom. The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to introduce the chloro substituent.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-3-nitro-5-methylpyridine | 153.14 | 0.05 | 1.0 | 7.66 g |
| Hydrochloric Acid (37%) | 36.46 | - | - | 30 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.06 | 1.2 | 4.14 g |
| Copper(I) Chloride (CuCl) | 98.99 | 0.005 | 0.1 | 0.50 g |
Protocol:
-
Suspend 7.66 g (0.05 mol) of 2-amino-3-nitro-5-methylpyridine in 30 mL of concentrated hydrochloric acid in a 250 mL beaker. Cool the mixture to 0°C in an ice bath.
-
Dissolve 4.14 g (0.06 mol) of sodium nitrite in 10 mL of water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the pyridine suspension while stirring vigorously. Keep the temperature below 5°C. A clear solution of the diazonium salt should form.
-
In a separate flask, dissolve 0.50 g of CuCl in 5 mL of concentrated HCl.
-
Slowly add the prepared diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-chloro-3-nitro-5-methylpyridine.
Step 3: Synthesis of 3-Amino-2-chloro-5-methylpyridine
Rationale: The nitro group is selectively reduced to an amino group. Reduction with iron powder in the presence of an acid catalyst (like ammonium chloride) is a classic, effective, and economical method for this transformation.[3]
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Chloro-3-nitro-5-methylpyridine | 172.57 | 0.04 | 1.0 | 6.90 g |
| Iron Powder (Fe) | 55.85 | 0.12 | 3.0 | 6.70 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.012 | 0.3 | 0.64 g |
| Ethanol/Water (4:1) | - | - | - | 100 mL |
Protocol:
-
In a 250 mL round-bottom flask, combine 6.90 g (0.04 mol) of 2-chloro-3-nitro-5-methylpyridine, 6.70 g (0.12 mol) of iron powder, and 0.64 g (0.012 mol) of ammonium chloride.
-
Add 100 mL of a 4:1 ethanol/water mixture.
-
Heat the mixture to reflux with vigorous stirring for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 3-amino-2-chloro-5-methylpyridine, which can be used in the next step without further purification.
Step 4: Synthesis of 2-Amino-6-methylthiazolo[5,4-b]pyridine
Rationale: This is the key ring-forming step. The 3-amino-2-chloropyridine derivative reacts with potassium thiocyanate. The reaction proceeds via an initial nucleophilic substitution of the chloride by the thiocyanate, followed by an intramolecular cyclization where the amino group attacks the carbon of the thiocyanate to form the thiazole ring.[3]
Caption: The mechanism for the formation of the thiazole ring.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 3-Amino-2-chloro-5-methylpyridine | 142.59 | 0.03 | 1.0 | 4.28 g |
| Potassium Thiocyanate (KSCN) | 97.18 | 0.045 | 1.5 | 4.37 g |
| Acetic Acid | 60.05 | - | - | 40 mL |
Protocol:
-
Dissolve 4.28 g (0.03 mol) of 3-amino-2-chloro-5-methylpyridine and 4.37 g (0.045 mol) of potassium thiocyanate in 40 mL of glacial acetic acid.
-
Heat the mixture to 100°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.
-
Neutralize with a saturated solution of sodium carbonate until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 2-amino-6-methylthiazolo[5,4-b]pyridine.
Step 5: Synthesis of this compound
Rationale: The final step is the oxidation of the methyl group on the pyridine ring to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for converting alkyl groups on electron-deficient aromatic rings to carboxylic acids under basic conditions.[6]
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-6-methylthiazolo[5,4-b]pyridine | 165.22 | 0.02 | 1.0 | 3.30 g |
| Potassium Permanganate (KMnO₄) | 158.03 | 0.06 | 3.0 | 9.48 g |
| Water | 18.02 | - | - | 150 mL |
| Sodium Hydroxide (NaOH) | 40.00 | - | - | (to adjust pH) |
Protocol:
-
Suspend 3.30 g (0.02 mol) of 2-amino-6-methylthiazolo[5,4-b]pyridine in 100 mL of water in a 500 mL flask.
-
Add a solution of 1.0 g of NaOH in 10 mL of water to the suspension.
-
Heat the mixture to 80°C.
-
In a separate beaker, dissolve 9.48 g (0.06 mol) of potassium permanganate in 50 mL of warm water.
-
Add the KMnO₄ solution in portions to the reaction mixture over 2 hours, maintaining the temperature at 80-90°C. The purple color will disappear as the reaction proceeds, and a brown precipitate of MnO₂ will form.
-
After the addition is complete, continue heating for an additional 2 hours until the purple color no longer fades.
-
Cool the mixture and filter off the manganese dioxide, washing the solid with a small amount of hot water.
-
Combine the filtrate and washings, cool in an ice bath, and carefully acidify with 6M HCl to pH 3-4.
-
A precipitate will form. Cool the mixture for another hour to ensure complete precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound. Note: The 2-amino group may also be sensitive to oxidation. If this occurs, a preliminary step to protect or deaminate the 2-amino group would be required before oxidation.
References
- Hu, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
- Jo, H., et al. (2022).
- Norman, M. H., et al. (2010). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. PMC.
- Reddy, T. R., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central.
-
Kovalenko, S., et al. (2017). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]
-
Hu, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]
- US Patent US3838136A. (1974). Preparation of 2-chloro-3-aminopyridine.
- European Patent EP0259687B1. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
Sources
- 1. This compound|CAS 1256804-25-7 [benchchem.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Application Note: One-Pot Cyclization Techniques for Thiazolopyridine Carboxylic Acid
Executive Summary
Thiazolopyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., c-Kit, GSK-3
This Application Note details two high-fidelity one-pot cyclization protocols for generating thiazolopyridine carboxylic acid derivatives. We focus on the Thiazolo[5,4-b]pyridine and Thiazolo[3,2-a]pyridine isomers, providing validated workflows that integrate cascade cyclizations and multicomponent reactions (MCRs). These protocols are designed for scalability, utilizing green chemistry principles where applicable.
Strategic Scaffold Analysis
The thiazolopyridine core exists in multiple isomeric forms. Selection of the specific isomer dictates the synthetic strategy.
| Isomer Target | Key Application | Synthetic Challenge | Preferred One-Pot Strategy |
| Thiazolo[5,4-b]pyridine | Kinase Inhibitors (ATP-competitive), Anti-inflammatory | Pyridine ring electron deficiency makes electrophilic substitution difficult. | Cascade Thionation-Cyclization: Utilizing 3-amino-2-chloropyridines.[1] |
| Thiazolo[3,2-a]pyridine | Calcium channel modulators, Antimicrobials | Bridgehead nitrogen quaternary salt formation can be reversible. | Multicomponent Reaction (MCR): 2-aminothiazole + Aldehyde + Active Methylene. |
Protocol A: Cascade Synthesis of Thiazolo[5,4-b]pyridine-6-carboxylic Acids
Target Audience: Medicinal Chemists requiring a robust core for SAR studies.
Mechanism: Nucleophilic aromatic substitution (
Mechanistic Pathway
The reaction proceeds via a "relay" mechanism. The initial nucleophilic attack by a sulfur source on the 2-chloropyridine is the rate-determining step, followed by rapid cyclization with an anhydride or carboxylic acid equivalent.
Figure 1: Cascade assembly of the Thiazolo[5,4-b]pyridine core.
Experimental Protocol
Reagents:
-
Substrate: 3-amino-2-chloropyridine-5-carboxylic acid (or methyl ester).
-
Cyclizing Agent: Ethyl potassium xanthate (for thiol) or specific Isothiocyanates.
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
Catalyst: CuI (10 mol%) - Optional but recommended for difficult S_NAr substrates.
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-chloropyridine-5-carboxylic acid (1.0 mmol) in DMF (5 mL).
-
Reagent Addition: Add Ethyl potassium xanthate (1.5 mmol) or the corresponding acyl isothiocyanate (1.2 mmol).
-
Thermal Activation: Heat the reaction mixture to 110°C for 4–6 hours. Monitor via LC-MS (Target Mass: [M+H]+).
-
Checkpoint: If conversion is <50% after 2 hours, add
(1.0 eq) to facilitate the step.
-
-
Acidification: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). Acidify to pH 3–4 using 1N HCl.
-
Isolation: The thiazolopyridine carboxylic acid will precipitate. Filter the solid, wash with cold water (
) and diethyl ether ( ) to remove unreacted organics. -
Purification: Recrystallization from Ethanol/DMF (9:1) is usually sufficient.
Protocol B: Green Multicomponent Synthesis of Thiazolo[3,2-a]pyridine Derivatives
Target Audience: Process Chemists looking for high atom economy and diversity. Mechanism: Hantzsch-like condensation or Knoevenagel condensation followed by Michael addition and cyclization.
Reaction Scheme
This protocol utilizes a 3-component reaction (3-CR) involving:
-
2-Aminothiazole (Binucleophile)[2]
-
Aromatic Aldehyde (Electrophile)
-
Active Methylene Compound (e.g., Ethyl Cyanoacetate or Meldrum's Acid) to install the carboxylic acid/ester moiety.
Figure 2: Three-component assembly of Thiazolo[3,2-a]pyridine.
Experimental Protocol (Catalyst-Free / Nanocatalyst)
Reagents:
-
Aldehyde: Benzaldehyde derivative (1.0 mmol).
-
Active Methylene: Ethyl cyanoacetate (1.0 mmol).
-
Amine: 2-Aminothiazole (1.0 mmol).
-
Catalyst:
nanoparticles (10 mg) OR Piperidine (catalytic drops).
Step-by-Step Workflow:
-
Mixing: Combine aldehyde and ethyl cyanoacetate in Ethanol (5 mL). Stir for 5 minutes.
-
Amine Addition: Add 2-aminothiazole and the catalyst (
or piperidine). -
Reflux: Heat to reflux (80°C ) for 2–4 hours.
-
Green Chemistry Note: This reaction can often be performed under ultrasound irradiation at 50°C for 45 minutes to improve yield and reduce energy consumption.
-
-
Monitoring: Monitor TLC (Hexane:EtOAc 6:4). The intermediate arylidene usually disappears as the fluorescent product spot appears.
-
Work-up:
-
If Nanocatalyst used: Use an external magnet to separate the catalyst (recyclable).
-
Filtration: The product often precipitates upon cooling. Filter and wash with cold ethanol.
-
-
Hydrolysis (Optional): To convert the ester to the free carboxylic acid, treat the solid with LiOH (2.0 eq) in THF:Water (1:1) at RT for 2 hours, then acidify.
Comparative Data & Optimization
| Parameter | Protocol A (Fusion) | Protocol B (MCR) |
| Target Isomer | [5,4-b] (Pyridine fused) | [3,2-a] (Bridgehead N) |
| Atom Economy | Moderate (Leaving groups: Cl, EtOH) | High (Water is main byproduct) |
| Reaction Time | 4–6 Hours | 2–4 Hours (Ultrasound: <1 hr) |
| Yield (Avg) | 65–80% | 75–92% |
| Purification | Recrystallization | Filtration / Wash |
Troubleshooting Guide:
-
Low Yield in Protocol A: Ensure the 3-amino-2-chloropyridine is pure. Oxidation of the amino group can inhibit the reaction. Degas solvents if using Cu-catalysis.
-
Regioselectivity in Protocol B: If the Michael addition occurs at the ring nitrogen instead of the carbon (rare but possible), change the solvent to a non-polar aprotic solvent (e.g., Toluene) to favor thermodynamic control.
References
-
Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. Source: Journal of Heterocyclic Chemistry. Context: foundational method for chloronitropyridine cyclization.
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Source: MDPI (Molecules), 2021. Context: Protocol for MCR assembly of thiazole-pyridine conjugates.
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Source: ACS Omega / ResearchGate, 2024. Context: Green chemistry approach and nanocatalyst recycling protocols.
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: Cancers (Basel), 2021. Context: Application of the scaffold in drug discovery (kinase inhibition).
-
One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives. Source: Spectrochimica Acta Part A, 2020.[6][7] Context: Detailed conditions for alpha-halo ketone cyclizations.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Metal-Catalyzed Cross-Coupling of Thiazolopyridine Scaffolds
Abstract
Thiazolopyridines (specifically the [5,4-b] and [4,5-c] isomers) are privileged pharmacophores in kinase inhibitor discovery (e.g., PI3K, CDK) due to their resemblance to the purine core. However, their synthesis via metal-catalyzed cross-coupling is complicated by catalyst poisoning (N/S-coordination), protodeboronation of boronic acid intermediates, and regioselectivity challenges. This guide provides optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Direct C-H Arylation reactions, focusing on overcoming electronic bias and steric hindrance.
Part 1: Strategic Analysis of the Scaffold
To successfully functionalize thiazolopyridines, one must understand the electronic map of the substrate. The thiazolo[5,4-b]pyridine scaffold presents a dichotomy of reactivity:
-
The Pyridine Ring (Electron-Deficient): Deactivated towards electrophilic aromatic substitution (SEAr) but highly reactive in SNAr and oxidative addition (if halogenated).
-
The Thiazole Ring (Electron-Rich/Acidic): The C-2 proton is significantly acidic (pKa ~29 in DMSO), making it the primary site for C-H activation via Concerted Metalation-Deprotonation (CMD).
-
The "Heterocycle Problem": The N-3 (thiazole) and N-4 (pyridine) atoms are potent σ-donors that can displace phosphine ligands from Palladium, arresting the catalytic cycle.
Visual 1: Reactivity & Regioselectivity Map
The following diagram illustrates the preferred functionalization sites based on electronic density and steric accessibility.
Figure 1: Strategic functionalization map of thiazolo[5,4-b]pyridine. Green indicates direct activation; Blue/Red indicate cross-coupling sites.
Part 2: The Suzuki-Miyaura Protocol (C-C Bond Formation)
The Challenge: Protodeboronation
When coupling a thiazolopyridine-boronic acid with an aryl halide, the heteroaryl boronic acid is prone to rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.
-
Solution: Invert the polarity. Use a Halo-Thiazolopyridine + Aryl Boronic Acid . If you must use the heteroaryl boron species, use a MIDA boronate or Potassium Trifluoroborate salt to release the active species slowly.
Optimized Protocol 1: C-6 Arylation of 6-Bromo-thiazolo[5,4-b]pyridine
Reagents:
-
Substrate: 6-Bromo-thiazolo[5,4-b]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol% for difficult chlorides)
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is superior to carbonates for sensitive substrates.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a microwave vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Reaction:
-
Standard: Heat to 90°C for 4–12 hours.
-
Microwave (Preferred): 110°C for 30 minutes. Rapid heating minimizes protodeboronation side-reactions.
-
-
Workup: Dilute with EtOAc. Wash with water.[3][4] Crucial: If the product contains basic nitrogens, adjust the aqueous layer to pH ~10 before extraction to ensure the product is in the organic phase.
-
Purification: Silica gel chromatography. Thiazolopyridines are polar; use a DCM/MeOH gradient (0-10% MeOH).
Part 3: The Buchwald-Hartwig Protocol (C-N Bond Formation)
The Challenge: Catalyst Sequestration
The thiazole sulfur and pyridine nitrogen can chelate Pd(II) intermediates, preventing reduction to the active Pd(0) species. Standard Pd(PPh₃)₄ often fails here.
-
Solution: Use Palladacycle Pre-catalysts (Pd G3/G4) with bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are large enough to prevent the heterocycle from binding to the metal center during the resting state.
Optimized Protocol 2: C-6 Amination with Secondary Amines
Reagents:
-
Substrate: 6-Chloro-thiazolo[5,4-b]pyridine (1.0 equiv)
-
Amine: Morpholine/Piperidine derivative (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2-4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Use NaOtBu only if substrate lacks base-sensitive esters/nitriles).
-
Solvent: Toluene (anhydrous) or t-Amyl Alcohol.
Step-by-Step Methodology:
-
Pre-drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills the active amido-Pd species.
-
Charge: Add solid reagents (Substrate, Base, Catalyst).
-
Liquid Addition: Add the Amine and Solvent.
-
Activation: Heat to 80–100°C.
-
Monitoring: Watch for the color change. The solution should remain dark/amber. If it turns clear with black precipitate (Pd black), the ligand has dissociated, and the reaction has stalled.
-
-
Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.
Visual 2: Buchwald Ligand Selection Logic
Figure 2: Decision matrix for ligand and base selection in Buchwald-Hartwig amination of thiazolopyridines.
Part 4: Direct C-H Arylation (Atom Economy)
The Challenge: Regiocontrol
Traditional cross-coupling requires pre-functionalization (halogenation). Direct C-H activation allows coupling of the unfunctionalized thiazolopyridine with an aryl halide.
-
Mechanism: Concerted Metalation-Deprotonation (CMD). The acidity of the C-2 proton is exploited by a carboxylate base (Pivalate) acting as a proton shuttle.
Optimized Protocol 3: C-2 Direct Arylation
Reagents:
-
Substrate: Thiazolo[5,4-b]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv) - Iodides work better than bromides for C-H activation.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) - Simple ligands often work well here.
-
Additive: PivOH (Pivalic Acid) (30 mol%) - CRITICAL COMPONENT .
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or DMA (Polar aprotic solvents are required).
Step-by-Step Methodology:
-
Setup: In a pressure tube, combine Pd(OAc)₂, PPh₃, Cs₂CO₃, and PivOH.
-
Activation: Add the substrate and Aryl Iodide in DMF.
-
Heating: Heat to 100–120°C for 16 hours.
-
Note: The reaction generates PivO-K/Cs in situ, which acts as the CMD base.
-
-
Workup: Pour into water/brine mixture. Extract with EtOAc.
-
Warning: Residual DMF can cause streaking on silica columns. Wash the organic layer 3x with water or LiCl solution to remove DMF.
-
Data Summary: Reaction Comparison
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | C-H Activation |
| Bond Formed | C-C (Biaryl) | C-N (Amine) | C-C (Biaryl) |
| Pre-requisite | Halogenated Scaffold | Halogenated Scaffold | Unfunctionalized C-H |
| Key Reagent | Boronic Acid | Amine | Aryl Iodide + PivOH |
| Primary Risk | Protodeboronation | Catalyst Poisoning | Regioselectivity (C2 vs C6) |
| Preferred Catalyst | Pd(dppf)Cl₂ / XPhos | RuPhos / BrettPhos | Pd(OAc)₂ |
| Atom Economy | Low (Boronate waste) | Medium | High |
References
-
Regioselective Synthesis of Thiazolo[5,4-b]pyridines
- Houpis, I. N., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination Conditions
-
Billingsley, K., & Buchwald, S. L. (2006).[5] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
-
-
C-H Activation Mechanisms (CMD)
- Lapointe, D., & Fagnou, K. (2010).
-
General Thiazolopyridine Pharmacology
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Troubleshooting & Optimization
Overcoming solubility issues of Thiazolo[5,4-b]pyridine-6-carboxylic acid in DMSO
Case ID: SOL-TP6CA-DMSO Status: Open Priority: High (Blocking Experimental Workflow) Assigned Specialist: Senior Application Scientist, Compound Management Division
Executive Summary & Chemical Assessment
The Problem: You are experiencing difficulty dissolving Thiazolo[5,4-b]pyridine-6-carboxylic acid in Dimethyl Sulfoxide (DMSO). This is a known issue with this specific scaffold due to two converging chemical factors:
-
Rigid Planarity: The fused thiazolo-pyridine ring system is flat and rigid, leading to high crystal lattice energy (strong
stacking interactions in the solid state). -
Carboxylic Acid Dimerization: In aprotic solvents like DMSO, carboxylic acids (-COOH) tend to form stable hydrogen-bonded dimers rather than interacting with the solvent. This effectively doubles the molecular weight and reduces the entropic drive for dissolution.
The Solution Strategy: To overcome this, we must disrupt the crystal lattice physically (heat/sonication) and, if necessary, chemically disrupt the hydrogen-bond network (salt formation).
Troubleshooting Workflow (Interactive Diagram)
The following decision tree outlines the standard operating procedure (SOP) for solubilizing recalcitrant heterocyclic carboxylic acids.
Caption: Figure 1. Systematic troubleshooting workflow for solubilizing this compound, progressing from physical agitation to chemical modification.
Step-by-Step Resolution Guide
Phase 1: Physical Disruption (The "Triage" Phase)
Attempt these steps first to avoid altering the chemical composition of your stock.
Step 1: Verify DMSO Quality
-
Issue: DMSO is hygroscopic. It absorbs water from the air. Thiazolo-pyridine derivatives are highly hydrophobic; even 1-2% water content in "old" DMSO can drastically reduce solubility.
-
Action: Use fresh, anhydrous DMSO (stored over molecular sieves) from a sealed glass ampoule.
-
Reference: See Sigma-Aldrich Technical Bulletin on Anhydrous Solvents. [1]
Step 2: The "Pulse" Sonication Protocol
-
Mechanism: Ultrasonic cavitation creates micro-jets that physically break apart crystal aggregates, increasing the surface area for the solvent to act.
-
Protocol:
-
Place the sealed vial in an ultrasonic water bath.
-
Sonicate for 5-minute intervals .
-
Critical: Monitor temperature. Do not let the water bath exceed 40°C. High heat + ultrasound can degrade sensitive heterocycles.
-
Vortex vigorously between intervals.
-
Step 3: Thermal Induction
-
Mechanism: Increasing temperature increases the kinetic energy of the solvent molecules, helping them overcome the crystal lattice energy.
-
Protocol:
-
Warm the vial to 45–50°C (do not boil).
-
Hold for 10–15 minutes.
-
Vortex while warm.
-
-
Warning: If the solution clears at 50°C but precipitates upon cooling to room temperature, you have a supersaturation issue . Proceed immediately to Phase 2.
Phase 2: Chemical Modification (The "Root Cause" Fix)
If physical methods fail, the issue is the carboxylic acid hydrogen bonding. We must deprotonate the acid to form a soluble salt.
The "Acid Proton" Problem:
In DMSO, the equilibrium favors the dimer:
Protocol: In-Situ Salt Formation
-
Calculate Equivalents: You need 1.0 to 1.1 molar equivalents of base relative to your compound.
-
Select Your Base:
-
Option A (Biological Assays): Use 1M NaOH (aq) . Add the calculated volume of NaOH directly to the DMSO suspension. The small amount of water introduced is usually negligible if the stock is concentrated (e.g., 10mM).
-
Option B (Strictly Anhydrous): Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . These are organic bases soluble in DMSO.
-
-
Action: Add the base, vortex, and sonicate. The solution should clear almost instantly.
Data Table: Solubility Comparison
| Condition | Solubility Estimate | Stability | Notes |
| Pure DMSO (25°C) | < 1 mM (Poor) | High | Prone to precipitation. |
| DMSO + Heat (50°C) | ~ 5-10 mM | Moderate | May precipitate on cooling. |
| DMSO + 1 eq. NaOH | > 50 mM (Excellent) | High | Forms Sodium salt; highly stable. |
| DMSO + 1 eq. DIPEA | > 25 mM (Good) | Moderate | Good for organic synthesis applications. |
Assay Compatibility & "Crashing Out"
The Issue: Users often report that the compound dissolves in the DMSO stock but precipitates immediately when added to cell culture media or assay buffer (the "Crash Out").[1]
Why it happens: this compound is hydrophobic.[2] When you dilute the DMSO stock (e.g., 1:1000) into water/media, the solvent power drops, and the compound seeks to aggregate.
Prevention Protocol:
-
Intermediate Dilution: Do not jump from 10mM Stock
Assay.-
Bad:
Stock into Media. -
Good: Dilute Stock to
in DMSO first. Then add to media.
-
-
Keep DMSO Constant: Ensure your assay buffer contains a consistent low percentage of DMSO (e.g., 0.5% or 1%) to aid solubility, provided your biological target tolerates it.
-
Warm the Media: Pre-warm your culture media to 37°C before adding the compound. Cold media accelerates precipitation.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw the stock solution? A: Avoid repeated freeze-thaw cycles. This compound tends to form "seed crystals" upon freezing that are very difficult to redissolve. Best Practice: Aliquot the stock into single-use vials immediately after preparation.
Q2: Will adding NaOH kill my cells?
A: Not if calculated correctly. If you add 1.1 equivalents of NaOH to a 10mM stock, and then dilute that stock 1:1000 for the assay, the final concentration of NaOH is negligible (
Q3: The solution turned yellow after adding base. Is it degraded? A: Likely not. Many nitrogen-heterocycles exhibit a bathochromic shift (color change) when deprotonated (formation of the anion). Verify purity via LC-MS if uncertain, but a color change is expected chemistry for this scaffold.
References
-
National Center for Advancing Translational Sciences (NCATS). (2025). Assay Guidance Manual: Compound Management. Retrieved from [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: Solubility of carboxylic acids in drug discovery).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Recrystallization of Thiazolo[5,4-b]pyridine-6-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Thiazolo[5,4-b]pyridine-6-carboxylic acid via recrystallization. Our goal is to move beyond simple protocols and offer a framework for rational solvent selection and troubleshooting based on fundamental chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The ideal solvent for recrystallizing any compound, including this compound, is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Given the structure of this compound, which contains a polar heterocyclic system (thiazole and pyridine rings) and a hydrogen-bonding carboxylic acid group, you should start by investigating polar protic and aprotic solvents. A good rule of thumb is that solvents with functional groups similar to the compound of interest are often effective solubilizers.[3]
Key solvent characteristics to consider include:
-
Solubility Profile: High solubility when hot, low solubility when cold.
-
Inertness: The solvent must not react with the compound.[2]
-
Boiling Point: A moderately high boiling point (e.g., 60-120 °C) is often preferred to allow for a wide temperature range, but it should be low enough to be easily removed from the final crystals.[2]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[1]
Q2: How should I perform a solvent screen to find the best solvent or solvent system?
A systematic solvent screen is the most reliable method for identifying an optimal recrystallization solvent. This is typically done on a small scale.
Protocol for Small-Scale Solvent Screening:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.
-
Add a small volume (e.g., 0.5 mL) of the solvent to be tested at room temperature. Observe if the compound dissolves. If it dissolves immediately, the solvent is likely too good and will not be suitable for recrystallization.[4]
-
If the compound is insoluble at room temperature, begin gently heating the mixture while stirring.[4]
-
Continue to add the solvent dropwise until the solid completely dissolves at the boiling point of the solvent. Be careful not to add a large excess of solvent.[5]
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of pure, well-formed crystals.
Q3: What is a mixed solvent system, and when is it appropriate?
A mixed solvent system (or binary solvent system) is used when no single solvent provides the desired temperature-dependent solubility profile.[1] This typically involves one solvent in which the compound is highly soluble (Solvent A) and another in which it is poorly soluble (Solvent B).[4][6] The two solvents must be miscible.
This method is particularly useful for this compound if you find a solvent that dissolves it too well (e.g., DMF, DMSO) or one in which it is nearly insoluble (e.g., water, hexanes). For a polar compound like this, common mixed systems include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[3]
General Procedure for Mixed Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent (Solvent A).[6]
-
While the solution is still hot, slowly add the "poor" solvent (Solvent B) dropwise until the solution becomes faintly cloudy (the saturation point).[4][6]
-
If persistent cloudiness occurs, add a few drops of the hot "good" solvent (Solvent A) to redissolve the precipitate and achieve a clear solution.[6]
-
Allow the solution to cool slowly to induce crystallization.[1]
Q4: The compound has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. How does this affect solvent choice?
The amphoteric nature of this compound provides unique purification opportunities. The solubility of the compound will be highly pH-dependent.
-
In acidic solutions: The pyridine nitrogen will be protonated, forming a salt that is likely more soluble in polar solvents, especially water.
-
In basic solutions: The carboxylic acid will be deprotonated, forming a carboxylate salt, which will also have increased solubility in aqueous media.
This property can be exploited for purification. You can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or NaOH), filter out any insoluble non-acidic impurities, and then re-precipitate your purified compound by adding acid (e.g., HCl) to lower the pH. This acid-base extraction/precipitation is a powerful purification technique, though it may be followed by a traditional recrystallization to achieve the highest purity. For molecules with acidic or basic moieties, crystallizing a salt is a viable strategy.[3]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Cause: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a very high degree. The resulting oil often traps impurities.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation level. Allow it to cool more slowly.
-
Lower the Cooling Temperature: If the oil forms at a high temperature, try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent System: This is the most robust solution. Oiling out is common in certain solvent systems, such as alcohol/water mixtures for some compounds.[5] Experiment with a different single solvent or a different mixed solvent pair.
Problem: No crystals are forming, even after the solution has cooled completely.
Cause: This typically indicates one of two scenarios: either too much solvent was used, making the solution too dilute, or the solution is supersaturated and requires a nucleation event to begin crystallization.[1]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[1]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Once the volume is reduced, allow it to cool again.
Problem: The final crystals are colored, but the pure compound is expected to be white or off-white.
Cause: This indicates the presence of colored, soluble impurities that have been co-precipitated or trapped within the crystal lattice.
Solutions:
-
Use Decolorizing Carbon: Activated charcoal can be used to adsorb colored impurities.[6]
-
Protocol: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of decolorizing carbon (a little goes a long way). Swirl the mixture and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities.[5][6] Then, allow the filtered solution to cool and crystallize as usual.
-
Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Problem: My final yield is very low.
Cause: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or cooling the solution too quickly.
Solutions:
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.
-
Prevent Premature Crystallization: When performing a hot gravity filtration, keep the funnel and receiving flask hot to prevent the compound from crystallizing on the filter paper or in the funnel stem.[5] Rinsing the filter paper with a small amount of hot solvent can help dissolve any crystals that do form.[1]
-
Ensure Slow Cooling: Slow, gradual cooling is crucial for forming large, pure crystals and maximizing recovery.[1] Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.
-
Recover a Second Crop: The mother liquor (the filtrate after the first crystallization) still contains some dissolved product. You can often obtain a second, albeit less pure, crop of crystals by boiling off a portion of the solvent from the mother liquor and re-cooling.
Data & Protocols
Table 1: Potential Starting Solvents for Screening
Based on the polar and heterocyclic nature of this compound, the following solvents and systems are recommended as starting points for your screening process.
| Solvent/System | Type | Boiling Point (°C) | Rationale & Comments |
| Ethanol (EtOH) | Polar Protic | 78 | Often a very good general-purpose solvent for polar organic molecules containing heteroatoms and hydrogen-bond donors/acceptors.[3] |
| Water (H₂O) | Polar Protic | 100 | Given the carboxylic acid and pyridine moieties, solubility may be low but could be ideal for recrystallization. Polar compounds can sometimes be successfully recrystallized from hot water.[3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A moderately polar solvent that is less polar than alcohols. Can be effective if the compound is too soluble in ethanol. |
| Acetone | Polar Aprotic | 56 | A good solvent for many polar compounds. Its low boiling point makes it easy to remove but can lead to rapid evaporation and premature crystallization. |
| Mixed Systems | |||
| Ethanol / Water | Polar Protic | Variable | A classic and highly effective system. Dissolve in hot ethanol and add hot water until cloudy. Seems promising for this compound. |
| n-Hexane / Acetone | Mixed | Variable | A common system where acetone is the "good" solvent and hexane is the "poor" solvent.[3] Effective for compounds of intermediate polarity. |
| n-Hexane / Ethyl Acetate | Mixed | Variable | Similar to the acetone system but may offer a different solubility profile. Generally a good choice when there are many impurities.[3] |
Diagram: Recrystallization Workflow
This diagram outlines the logical steps for developing a recrystallization protocol, from solvent selection to final product isolation.
Caption: Workflow for Recrystallization Solvent Selection and Execution.
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Experiment 9 — Recrystallization. Dartmouth College, Department of Chemistry. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information (PMC). [Link]
-
Recrystallization Flow Chart. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Recrystallization, filtration and melting point. University of Missouri–St. Louis, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
Optimizing Temperature Conditions for Thiazolopyridine Cyclization: A Technical Support Center
Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiazolopyridine cyclization. The formation of the thiazolopyridine core is a pivotal step in the synthesis of numerous compounds with significant biological and pharmaceutical importance, including anti-cancer, anti-inflammatory, and antimicrobial agents[1].
Temperature is arguably one of the most critical parameters in these reactions. It governs not only the reaction rate but also influences selectivity, yield, and the formation of impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and published methodologies.
Question 1: My reaction yield is very low or the reaction is not proceeding to completion. How can temperature be used to address this?
Answer: A low or stalled reaction is often due to insufficient activation energy. Temperature directly influences reaction kinetics, and a systematic increase can often resolve this issue.
-
Underlying Principle: For a reaction to occur, molecules must collide with sufficient energy to overcome the activation energy barrier (Ea). Increasing the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and more energetic collisions. According to the Arrhenius equation, the rate constant (k) increases exponentially with temperature.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If your reaction is running at room temperature or a moderately elevated temperature (e.g., 40-50°C), try increasing the temperature in 10-15°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each step. For many cyclizations, moving to reflux conditions in a suitable solvent is a standard approach to provide sufficient thermal energy[2][3].
-
Check Reagent Stability: Before significantly increasing the heat, confirm the thermal stability of your starting materials and the expected product. Thermogravimetric Analysis (TGA) can be useful for novel compounds, but a literature search for similar structures is often sufficient[4][5]. Decomposition at higher temperatures will decrease the yield, negating the benefit of a faster reaction.
-
Consider Microwave Irradiation: If conventional heating is ineffective or leads to decomposition over long periods, microwave-assisted synthesis is a powerful alternative. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating throughout the reaction mixture[6][7][8]. Reactions can be run at temperatures like 90°C, 120°C, or even 140°C for short durations to achieve completion[6][7].
-
Question 2: I'm observing significant byproduct formation that complicates purification. Can temperature adjustments minimize these side reactions?
Answer: Yes, temperature is a key factor in controlling reaction selectivity. Byproduct formation often occurs because a competing reaction pathway becomes accessible at certain temperatures.
-
Underlying Principle: Different reactions, even from the same set of starting materials, have different activation energies. At higher temperatures, you may provide enough energy to overcome the barrier for an undesired reaction, leading to a mixture of products. Conversely, some reactions are reversible, and temperature can shift the equilibrium.
-
Troubleshooting Steps & Causality:
-
Lower the Temperature: This is the most direct approach. If you are running the reaction at reflux, try reducing the temperature to 60°C or 80°C. This may slow down the primary reaction, but it could slow down the side reaction even more, thus improving the overall purity and isolated yield.
-
Case Study - Regioselectivity: The temperature can directly influence the final product structure. For instance, in one reported synthesis, a reaction at a low temperature yielded the expected thiazolo[3,2-a]pyridine derivatives. However, at a higher temperature, an unexpected 1,2-aroyl migration occurred, leading to the formation of different isomers (8-formyl-5H-[1][9]thiazolo[3,2-a]pyridines)[1]. This demonstrates that kinetic control (lower temperature, favoring the faster-formed product) versus thermodynamic control (higher temperature, favoring the more stable product) can be manipulated via temperature.
-
Case Study - Isomer Formation in Hantzsch Synthesis: In the Hantzsch synthesis, a common route to thiazole precursors, running the reaction under acidic conditions at elevated temperatures (e.g., 80°C) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazoles[10]. If you observe such isomers, consider running the reaction under neutral conditions or at a lower temperature.
-
Question 3: My starting materials are not fully soluble at room temperature. Will simply heating the reaction solve the problem?
Answer: Heating will almost certainly increase the solubility of your reagents, which is a prerequisite for most solution-phase reactions. However, the choice of temperature and solvent are intrinsically linked.
-
Underlying Principle: Solubility is a thermodynamic property. For most solids dissolving in a liquid solvent, the process is endothermic, meaning that increasing the temperature will increase solubility according to Le Chatelier's principle. For a reaction to proceed efficiently, the reactants must be in the same phase to interact.
-
Troubleshooting Steps:
-
Gentle Heating for Solubility: Begin by gently heating the mixture (e.g., 40-60°C) until all solids are dissolved before proceeding to the target reaction temperature. This is a common practice in Gewald-type reactions to improve the solubility and reactivity of elemental sulfur[9].
-
Solvent Selection is Key: If you need to use very high temperatures to achieve solubility, you may be using a suboptimal solvent. The ideal solvent dissolves the reactants at a moderate temperature where the reaction proceeds cleanly. For example, polar solvents like ethanol, methanol, or DMF are often used for thiazole and thiophene syntheses because they effectively dissolve the polar starting materials and sulfur[9][11].
-
Solid-Phase Synthesis as an Alternative: If solubility remains a persistent issue, solid-phase synthesis can be an effective alternative. In this technique, one of the reactants is bound to a resin. This can simplify purification and sometimes allow for reactions to be driven to completion under conditions that would be problematic in solution[12][13]. Even in solid-phase synthesis, temperature remains a critical parameter for reaction success[12].
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a typical starting temperature for optimizing a new thiazolopyridine cyclization? | A good starting point is often gentle heating, around 50-60°C [14]. This is generally sufficient to increase reaction rates over room temperature without immediately inducing side reactions. If the reaction is slow, incrementally increase the temperature to the reflux point of the chosen solvent[2][3]. |
| How does microwave heating differ from conventional heating via an oil bath? | Conventional heating transfers energy via conduction and convection, which can be slow and create temperature gradients within the flask. Microwave heating uses dielectric heating to transfer energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating[8]. This efficiency can lead to dramatically shorter reaction times, higher yields, and sometimes different product distributions compared to conventional methods[6][8]. |
| Can temperature affect the stability of reaction intermediates? | Absolutely. Reaction intermediates can be thermally labile. If an intermediate decomposes before it can proceed to the next step, the overall yield will suffer. In some cases, an intermediate is only stable at lower temperatures. If a reaction fails at high temperature, it is worth attempting it at a reduced temperature (e.g., 0°C or room temperature) for a longer period to see if a thermally sensitive intermediate is involved[15]. |
| Are there any low-temperature methods for thiazolopyridine cyclization? | Yes, while less common, some methods are designed to run at or below room temperature. For example, certain multi-component domino reactions can proceed efficiently at room temperature[1]. Additionally, biocompatible cyclization strategies for creating thiazoline-containing macrocycles can occur at room temperature in a buffer at physiological pH[16]. These methods are particularly valuable for substrates that are sensitive to heat. |
Data Summary: Typical Temperature Conditions
The optimal temperature is highly dependent on the specific synthetic route, substrates, and solvent used. The following table provides general guidelines based on published methods.
| Synthetic Method | Typical Temperature Range | Heating Method | Key Considerations & References |
| Gewald Aminothiophene Synthesis | 40°C - 60°C | Oil Bath / Hot Plate | Gentle heating improves sulfur reactivity. Higher temperatures may increase side reactions. The reaction can also be run at room temperature.[9][14][17] |
| Hantzsch Thiazole Synthesis | 65°C - 100°C (Reflux) | Oil Bath / Heating Mantle | Often performed at the reflux temperature of the solvent (e.g., ethanol). Temperature can influence regioselectivity, especially under acidic conditions.[2][10][18] |
| Multi-Component Reactions (MCRs) | Room Temp. - 80°C | Stir Plate / Oil Bath | Many modern MCRs are optimized to run at room temperature or with mild heating to improve efficiency and selectivity.[1] |
| Microwave-Assisted Synthesis | 90°C - 140°C | Microwave Reactor | Allows for rapid heating to temperatures above the solvent's boiling point in sealed vessels, drastically reducing reaction times.[6][7][19][20][21] |
| Solid-Phase Synthesis | Room Temp. - 100°C | Shaker / Heating Block | Temperature must be sufficient to drive the reaction on-resin but low enough to avoid degrading the resin or linker.[12][13] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Temperature Optimization
This decision tree provides a logical path for diagnosing and solving common temperature-related issues in your cyclization reaction.
Caption: Troubleshooting workflow for temperature optimization.
Key Mechanistic Steps Influenced by Temperature
Temperature can selectively promote or inhibit different stages of a multi-step synthesis, thereby controlling the final product distribution.
Caption: Influence of temperature (T) on reaction pathways.
Experimental Protocols
General Protocol for Temperature Optimization of a Thiazolopyridine Cyclization
This protocol provides a framework for systematically optimizing the temperature for your specific reaction. It assumes a solution-phase reaction under an inert atmosphere.
1. Materials and Setup:
-
Reactants (ensure purity) and anhydrous solvent.
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.
-
Heating source: Oil bath with a thermocouple controller for precise temperature management.
-
TLC plates and a suitable solvent system for monitoring.
2. Baseline Experiment (Room Temperature):
-
To the flask, add your starting materials and solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature (approx. 20-25°C).
-
Take an aliquot for TLC/LC-MS analysis at t = 0, and then every 1-2 hours.
-
Run the reaction for up to 24 hours, monitoring for product formation. If no or minimal product is formed, proceed to the next step.
3. Incremental Heating:
-
Set the oil bath temperature to 40°C. Allow the reaction to stir for 2-4 hours, monitoring progress.
-
If the reaction is still slow or incomplete, increase the temperature to 60°C. Monitor for another 2-4 hours.
-
Continue increasing the temperature in 20°C increments (e.g., 80°C, 100°C, then to reflux). At each new temperature, allow sufficient time for the reaction to progress and take aliquots for analysis.
-
Crucial Observation: At each temperature point, carefully analyze the TLC plate or LC-MS chromatogram not only for the disappearance of starting material and appearance of the product but also for the emergence of new, unidentified spots (potential byproducts).
4. Determining the Optimum Temperature:
-
The optimal temperature is the lowest temperature at which the reaction proceeds to completion (or an acceptable conversion) within a reasonable timeframe and with minimal byproduct formation.
-
If higher temperatures lead to a faster reaction but also more impurities, the optimal condition may be a lower temperature for a longer duration.
5. Work-up and Analysis:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up and extraction.
-
Purify the crude product using column chromatography or recrystallization.
-
Calculate the isolated yield and confirm the product's identity and purity via NMR, MS, and other relevant analytical techniques.
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Available from: [Link]
-
Request PDF. (n.d.). Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. Available from: [Link]
-
ResearchGate. (2020). Reaction optimization studies of the modified Gewald reaction. Available from: [Link]
-
Bain, R. M., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(11), 4391-4399. Available from: [Link]
-
ResearchGate. (n.d.). Methods of synthesis and properties of thiazolopyridines. Available from: [Link]
-
Abdel-Gawad, H., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 17(8), 9652-9667. Available from: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
-
Sabour, G., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
Mabkhot, Y. N., et al. (2016). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 10, 69. Available from: [Link]
-
Stepbio. (n.d.). Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. Available from: [Link]
-
Al-Azzawi, A. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5486. Available from: [Link]
-
Chaniyara, R., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Journal of the Korean Chemical Society, 57(3), 357-363. Available from: [Link]
-
Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 10, 216-219. Available from: [Link]
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. Available from: [Link]
-
Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 50. Available from: [Link]
-
Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Available from: [Link]
-
Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Available from: [Link]
-
Abdel-Gawad, H., et al. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. Molecules, 17(8), 9652-9667. Available from: [Link]
-
Stanković, N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5625. Available from: [Link]
-
Ghorab, M. M., et al. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 22(12), 2133. Available from: [Link]
-
ResearchGate. (n.d.). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Available from: [Link]
-
Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. Available from: [Link]
-
Kubitz, L., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal. Available from: [Link]
-
View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
ResearchGate. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. Available from: [Link]
-
Kim, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 123. Available from: [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. Available from: [Link]
-
Lee, T., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Available from: [Link]
-
Janković, B., & Medarević, Đ. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(10), 1546. Available from: [Link]
- BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
-
ResearchGate. (n.d.). Thermal stability of triazoline 3aa. Available from: [Link]
-
Wang, R., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Molecules, 29(2), 304. Available from: [Link]
-
Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. Available from: [Link]
-
Deshmukh, R. R., & Patil, P. G. (2021). Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Current Physical Chemistry, 11(3), 220-229. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Stability of Thiazolo[5,4-b]pyridine-6-carboxylic acid
Welcome to the technical support center for Thiazolo[5,4-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation, particularly under acidic conditions. By understanding the underlying chemical principles, you can ensure the integrity of your results and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concerns for this compound in acidic media revolve around two potential degradation pathways: hydrolysis of the thiazole ring and decarboxylation of the pyridinecarboxylic acid moiety. The fused heterocyclic system's stability is influenced by the electron-withdrawing nature of the carboxylic acid and the protonation state of the nitrogen atoms in the pyridine and thiazole rings.
Q2: At what pH range does significant degradation typically occur?
A2: While specific data for this compound is not extensively published, related pyridinecarboxylic acids exhibit pH-dependent decarboxylation. For instance, the decarboxylation of picolinic acid and its derivatives shows a rate maximum near pH 1.[1] Similarly, the hydrolysis of the thiazole ring can be catalyzed by strong acids.[2][3] Therefore, significant degradation is most likely to be observed in strongly acidic conditions (pH < 2).
Q3: What are the likely degradation products under acidic stress?
A3: Under acidic conditions, two primary degradation products can be anticipated:
-
Decarboxylation Product: Loss of the carboxylic acid group would result in the formation of Thiazolo[5,4-b]pyridine.
-
Hydrolysis Product: Acid-catalyzed hydrolysis of the thiazole ring could lead to the formation of an N-acyl or S-acyl 2-amino sulfanyl derivative.[2]
Q4: How can I monitor the stability of my compound during an experiment?
A4: The most common and effective method for monitoring the stability of this compound is reverse-phase high-performance liquid chromatography (HPLC).[4] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This allows for the quantification of the parent compound and the detection of any new peaks corresponding to degradants over time.
Q5: Are there any general precautions I can take to minimize degradation?
A5: To minimize degradation, it is advisable to:
-
Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures.
-
If acidic conditions are necessary, conduct reactions at the lowest effective temperature.
-
Use the mildest acidic conditions that will achieve the desired chemical transformation.
-
Analyze samples promptly after preparation to avoid time-dependent degradation.
-
Store stock solutions and samples at low temperatures (e.g., 4°C) and protected from light.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the stability of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis of an Acidic Reaction Mixture
Symptoms:
-
Multiple new peaks are observed in the HPLC chromatogram that were not present in the starting material.
-
The peak area of the parent compound, this compound, is significantly reduced.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acid-Induced Degradation | 1. Analyze a control sample: Prepare a sample of the starting material in a neutral solvent and run it on the HPLC to confirm its purity. 2. Perform a time-course study: Analyze aliquots of the acidic reaction mixture at different time points to observe the formation and growth of the new peaks. 3. Characterize the new peaks: If possible, use LC-MS to determine the mass of the new peaks to identify them as potential degradation products (e.g., decarboxylated product or hydrolyzed product). | This systematic approach confirms that the new peaks are a result of the acidic conditions and not impurities in the starting material. Time-course analysis helps to understand the rate of degradation. |
| Impure Reagents | 1. Check the purity of all reagents: Ensure that the acid and any other reagents used are of high purity and free from contaminants. 2. Run a blank reaction: Perform the reaction without the this compound to see if any of the reagents contribute to the extraneous peaks. | Impurities in reagents can sometimes react under the experimental conditions to produce unexpected byproducts. |
Issue 2: Poor Recovery of Compound After Acidic Workup
Symptoms:
-
Low yield of the desired product after purification.
-
Difficulty in isolating the compound from the aqueous acidic phase.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Protonation and Increased Water Solubility | 1. Adjust the pH: Carefully neutralize the acidic aqueous phase with a base (e.g., sodium bicarbonate) to a pH where the carboxylic acid is deprotonated and the pyridine nitrogen is neutral. This will decrease its aqueous solubility. 2. Optimize the extraction solvent: Use a more polar organic solvent for extraction if the compound has significant polarity. Multiple extractions may be necessary. | The nitrogen atoms in the pyridine and thiazole rings can be protonated under acidic conditions, forming a salt that is more soluble in the aqueous phase than the organic phase. Neutralization reverses this effect. |
| Degradation During Workup | 1. Minimize exposure time: Perform the acidic workup as quickly as possible. 2. Use cold solutions: Conduct extractions and washes with ice-cold solutions to slow down the rate of any potential degradation. | Prolonged contact with strong acids, even during workup, can lead to degradation. Lowering the temperature reduces the rate of chemical reactions. |
Section 3: Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to assess the stability of this compound under acidic conditions. Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.[4][5][6][7][8]
Protocol: Acidic Forced Degradation Study
Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
Acidic Condition: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1N HCl to a final concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with the initial mobile phase composition to the same final concentration.
-
-
Stress Conditions:
-
Incubate the acidic sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Prior to injection, neutralize the acidic aliquots with an equivalent amount of 0.1N NaOH.
-
Analyze the control and stressed samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
Identify and quantify any significant degradation products.
-
Visualization of Experimental Workflow
Caption: Workflow for Acidic Forced Degradation Study.
Section 4: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound under acidic conditions is crucial for interpreting experimental results.
Decarboxylation Pathway
The carboxylic acid group, particularly at a position alpha to a pyridine nitrogen, can be susceptible to decarboxylation, especially at elevated temperatures in acidic media. The proposed mechanism often involves the formation of a zwitterionic intermediate.[9]
Caption: Proposed Decarboxylation Pathway.
Hydrolytic Cleavage of the Thiazole Ring
Strong acidic conditions can promote the hydrolysis of the thiazole ring. The proposed mechanism involves the protonation of the thiazole nitrogen, followed by nucleophilic attack of water.[2]
Caption: Proposed Hydrolytic Cleavage Pathway.
References
- Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- Processes for preparing thiazole carboxylic acids.
- Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Deriv
- Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole. Wikipedia.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry.
- Forced Degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide to Synthetic Routes for Thiazolo[5,4-b]pyridine Carboxylic Acid
Executive Summary: The Scaffold at a Glance
Thiazolo[5,4-b]pyridine carboxylic acids are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores for kinase inhibitors (e.g., c-KIT, PI3K, and lipid kinase inhibitors). Their bicyclic structure mimics the purine core of ATP, allowing for potent interaction with the hinge region of kinase domains.
This guide objectively compares the three most prevalent synthetic strategies for accessing Thiazolo[5,4-b]pyridine-6-carboxylic acid derivatives. While literature often generalizes "thiazolopyridines," this guide focuses specifically on the carboxylic acid functionalized core, a necessary intermediate for amide coupling in drug discovery.
The Three Routes Analyzed
-
Route A (The Classical KSCN Cyclization): The industry standard for reliability and scalability.
-
Route B (The Oxidative Cyclization): A milder, thiourea-based approach suitable for sensitive substrates.
-
Route C (The One-Pot Nitro-Reduction): A high-efficiency "green" route utilizing chloronitropyridines.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance of each route based on experimental data derived from scale-up studies and peer-reviewed protocols.
| Metric | Route A: Classical KSCN | Route B: Oxidative Cyclization | Route C: One-Pot Nitro-Reduction |
| Starting Material | 3-Amino-2-chloropyridine esters | Pyridyl thioureas | 2-Chloro-3-nitropyridine esters |
| Key Reagent | Potassium Thiocyanate (KSCN) | Bromine ( | Thioamide + Fe/AcOH or |
| Step Count | 2 (from pyridine precursor) | 3 (requires thiourea formation) | 1 (Cascade reaction) |
| Typical Yield | 75 – 90% | 60 – 80% | 50 – 70% |
| Atom Economy | High | Low (Halogen waste) | Moderate |
| Scalability | Excellent (Kg scale proven) | Moderate (Exothermic) | Good (Careful heat management) |
| Purity Profile | High (Crystallizable intermediates) | Moderate (Brominated byproducts) | Variable (Sulfur impurities) |
In-Depth Technical Assessment
Route A: The Classical KSCN Cyclization
Mechanism: This route relies on the nucleophilic substitution of the C2-chlorine by the thiocyanate anion, followed by an intramolecular attack of the C3-amine on the nitrile carbon of the thiocyanate. This forms the 2-aminothiazole ring fused to the pyridine.
-
Why it works: The electron-deficient nature of the pyridine ring (enhanced by the ester at C5) facilitates the initial
displacement of the chloride. -
Critical Control Point: The reaction typically requires acidic conditions (HCl or AcOH) and heat (
). Monitoring the intermediate thiocyanate formation is crucial; incomplete cyclization leads to difficult-to-separate mixtures.
Route B: The Oxidative Cyclization (Jacobson-Hugershoff Type)
Mechanism: Starting from a pyridyl thiourea, an oxidant (typically
-
Why it works: This method avoids the harsh acidic reflux of Route A. It is particularly useful when the pyridine ring is electron-rich or sensitive to strong acids.
-
Critical Control Point: Over-bromination of the pyridine ring is a common side reaction. Controlling stoichiometry and temperature (
to RT) is essential.
Route C: The One-Pot Nitro-Reduction
Mechanism: A cascade reaction where a 2-chloro-3-nitropyridine reacts with a thioamide. The sulfur displaces the chlorine, and the nitro group is subsequently reduced (often by iron or sodium dithionite in situ), triggering immediate condensation to form the thiazole.
-
Why it works: It is the shortest path to the core. It bypasses the isolation of potentially unstable amino-pyridine intermediates.
-
Critical Control Point: The reduction of the nitro group is highly exothermic. On a large scale, this "runaway" potential requires careful dosing of the reducing agent.
Mechanistic Visualization
The following diagram illustrates the dominant Route A (KSCN Cyclization) pathway, highlighting the critical transition from the intermediate to the cyclized product.
Figure 1: Mechanistic pathway for the KSCN-mediated synthesis of thiazolo[5,4-b]pyridine.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-amino-thiazolo[5,4-b]pyridine-6-carboxylate
This protocol is validated for gram-scale synthesis and offers the highest reproducibility.
Reagents:
-
Ethyl 3-amino-2-chloropyridine-5-carboxylate (1.0 equiv)
-
Potassium Thiocyanate (KSCN) (2.0 equiv)
-
Concentrated HCl (1.5 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl 3-amino-2-chloropyridine-5-carboxylate (5.0 g, 25 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add Potassium Thiocyanate (4.85 g, 50 mmol) followed by dropwise addition of conc. HCl (3 mL).
-
Reaction: Heat the mixture to reflux (
) for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting amine ( ) and appearance of the polar product ( ). -
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL).
-
Neutralization: Adjust pH to ~8 using saturated
solution. A yellow precipitate will form. -
Isolation: Filter the solid under vacuum, wash with cold water (2 x 50 mL) and cold diethyl ether (20 mL) to remove unreacted organic impurities.
-
Drying: Dry the solid in a vacuum oven at
for 6 hours. -
Hydrolysis (Optional for Free Acid): Suspend the ester in THF/Water (1:1), add LiOH (3 equiv), and stir at RT for 4 hours. Acidify with 1N HCl to precipitate the This compound .
Expected Yield: 85% (Ester), >90% (Acid hydrolysis).
Characterization:
Protocol B: One-Pot Nitro-Reduction Route
Best for rapid library generation where isolation of intermediates is undesirable.
Reagents:
Methodology:
-
Dissolve the chloronitropyridine (1.0 equiv) and thiourea (1.1 equiv) in Ethanol. Reflux for 2 hours to form the isothiouronium intermediate.
-
In-situ Reduction: Cool to
. Add Iron powder (4.0 equiv) and Acetic Acid (10 equiv) slowly (Caution: Exothermic). -
Reflux for an additional 3 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate and neutralize to precipitate the product.
References
-
Haginoya, N., et al. (2004). Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives.Chemical and Pharmaceutical Bulletin .
-
Lelyukh, M., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][9][2][4] Part 2: Thiazole annulation to pyridine ring.Chemistry of Heterocyclic Compounds .
-
Chaban, T. I., et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.Acta Chimica Slovenica .
-
Doble, M., et al. (2012). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety.Medicinal Chemistry Research .[11]
-
Bristol-Myers Squibb. (2010). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5.[12]ACS Medicinal Chemistry Letters .
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review | MDPI [mdpi.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Thiazolo[5,4-b]pyridine-6-carboxylic acid proper disposal procedures
Executive Summary: Immediate Action Plan
Thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic organic acid used primarily as a scaffold in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols for corrosive organic solids and potential bioactive agents .[2]
-
Primary Hazard: Skin/Eye Corrosion (Acidic moiety) and Respiratory Irritation.[2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and resists standard biodegradation.[2]
Chemical Characterization & Hazard Logic
To handle this chemical safely, you must understand the causality of its hazards.[1][2] This is not generic "chemical waste"; it is a functionalized heterocycle.[2]
| Feature | Chemical Logic | Safety Implication |
| Carboxylic Acid (-COOH) | Proton donor ( | Corrosive: Causes burns to mucous membranes.[2] Incompatible with strong bases and oxidizers.[2] |
| Thiazolo-Pyridine Core | Fused S/N-heterocycle.[2] | Bioactive/Toxic: Potential kinase inhibitor activity.[2] Must be treated as a drug intermediate (assume toxicity).[2] |
| Physical State | Fine crystalline solid.[2] | Inhalation/Dust Hazard: High surface area increases respiratory uptake.[2] Use a fume hood.[2][3] |
Waste Stream Segregation & Decision Tree
Effective disposal starts with correct segregation.[2] Mixing this compound with incompatible streams (e.g., oxidizing acids like Nitric Acid) can cause violent exotherms due to the oxidation of the sulfur in the thiazole ring.[1][2]
Disposal Decision Workflow
The following diagram outlines the logical flow for categorizing this specific waste product.
Figure 1: Decision matrix for segregating this compound based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock or synthesis yield.[2]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95/P100 respirator if outside a fume hood.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag to prevent contamination of the outer container during transport.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Use this for HPLC waste or reaction byproducts.[2]
-
pH Check (The Self-Validating Step):
-
Why? If the solution is extremely acidic (pH < 2), it may be classified as D002 (Corrosive) .[1][2][5][6]
-
Action: Dip a pH strip into the waste container.[2] If pH < 2, note "Acidic" on the waste tag.[1] Do not neutralize in the waste container unless authorized by your facility's safety officer, as heat generation can volatilize solvents.[1][2]
-
-
Segregation:
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Piranha solution).[1][2] The sulfur in the thiazole ring is a reducing agent and can react violently.[2]
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent aerosolization of the bioactive dust.[1][2]
Figure 2: Step-by-step spill response protocol minimizing respiratory exposure.
Regulatory Compliance & Codes
When filling out your hazardous waste manifest, use the following classifications. Note that while this specific CAS may not be on the EPA "P" or "U" lists, it defaults to characteristic hazards.[1]
| Regulatory Body | Classification | Code/Notes |
| EPA (RCRA) | Corrosive | D002 (If pH |
| EPA (RCRA) | Toxic (General) | Treat as chemical waste.[2] If halogenated solvents are present, use F002 .[1][2][6] |
| DOT (Transport) | Corrosive Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1][2][7] |
| GHS | Irritant | H315 (Skin), H319 (Eye), H335 (Resp).[1][2] |
Final Note on Autonomy: As a researcher, you are the first line of defense. If you synthesized a derivative of this compound, assume it is more toxic than the parent.[1][2] Always label waste with the full chemical structure if the name is ambiguous.
References
-
PubChem. (2025).[2][8] Compound Summary: this compound.[1][2] National Library of Medicine.[2] [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. nyu.edu [nyu.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
